Altromycin B

概要

説明

アルトマイシンBは、南アフリカのブッシュベルトで採取された土壌サンプルから単離された、プルラマイシン系抗生物質の一種です . グラム陽性菌に対して選択的な抗菌活性を示し、P388白血病、結腸がん、肺がん、卵巣がんなど、さまざまながんに対する生体内活性を示しています .

2. 製法

合成経路と反応条件: アルトマイシンBの製造には、AB 1246E-26株として指定された放線菌株の発酵が関与します . 発酵培地には、グルコース(2%)、液体ペプトン(1%)、糖蜜(0.5%)、酵母エキス(0.1%)、炭酸カルシウム(0.2%)が含まれ、28℃で通気(0.7 v/v/分)と撹拌(200 rpm)が行われます . 収量は114時間後にピークに達し、pH調整後に有機溶媒を用いて抽出されます .

工業生産方法: 工業生産は同様の発酵プロトコルに従いますが、大規模収量に向けた最適化が行われます。 高速逆流クロマトグラフィー(HSCC)が精製に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: The production of Altromycin B involves the fermentation of an actinomycete strain designated as Strain AB 1246E-26 . The fermentation medium contains glucose (2%), liquid peptone (1%), molasses (0.5%), yeast extract (0.1%), and calcium carbonate (0.2%), with aeration (0.7 v/v/min) and agitation (200 rpm) at a temperature of 28°C . The yield peaks after 114 hours, and the compound is extracted using organic solvents after pH adjustment .

Industrial Production Methods: Industrial production follows similar fermentation protocols, with optimization for large-scale yields. High-speed countercurrent chromatography (HSCC) is used for purification .

化学反応の分析

DNA Intercalation and Structural Modulation

Altromycin B intercalates into DNA via its planar chromophore, stabilizing the double helix by raising the melting temperature () . This intercalation positions carbohydrate moieties in both major and minor grooves, inducing a B→A conformational transition in calf thymus DNA, as confirmed by circular dichroism spectroscopy . Metal complexes of this compound (Pt(II) and Pd(II)) similarly induce this transition but cause additional premelting effects due to intra- and interstrand crosslinking .

Table 1: DNA Structural Effects of this compound and Metal Complexes

| Compound | DNA Interaction Mode | Structural Effect | Hyperchromicity Reduction |

|---|---|---|---|

| This compound | Intercalation + electrostatic binding | B→A transition | Minimal |

| [Pt(II)-altroB] | Crosslinking + intercalation | B→A transition + premelting | Significant |

| [Pd(II)-altroB] | Crosslinking + intercalation | B→A transition + premelting | Significant |

Covalent Alkylation of Nucleotides

The terminal epoxide of this compound undergoes electrophilic attack at nucleophilic sites on DNA bases:

Metal-Ion Synergistic Effects

Pt(II) and Pd(II) complexes of this compound exhibit distinct dissociation behaviors in the presence of nucleotides:

-

[Pd(II)-altroB] : Dissociates to form multiple Pd(II)-nucleotide complexes (e.g., Pd(II)-5'-GMP) .

-

[Pt(II)-altroB] : Forms limited Pt(II)-nucleotide species; a tertiary altroB-Pt(II)-5'AMP complex is proposed .

These interactions were characterized via H-NMR, revealing metal-dependent stabilization of covalent adducts .

Stereochemical Influence on Reactivity

The carbohydrate moieties of this compound direct alkylation by steering the epoxide into proximity with target bases. NMR studies show:

-

The C8-linked anglosamine and C10-linked vancosamine sugars occupy minor grooves, orienting the chromophore for intercalation .

-

Stereochemistry at C13 (quaternary carbon in the 6-deoxy-C-altrose moiety) affects binding efficiency, as shown by synthetic diastereomers of this compound substructures .

Comparative Reactivity with Pluramycin Analogs

This compound differs from hedamycin (a related pluramycin) in alkylation specificity:

Key Research Findings

-

Intercalation-Driven Stability : this compound increases DNA by 8–12°C, depending on GC content .

-

Crosslinking vs. Alkylation : Metal complexes enhance DNA crosslinking but reduce alkylation efficiency compared to free this compound .

-

Sequence Specificity : Alkylation at 5'-AG sites correlates with antitumor activity against P388 leukemia and ovarian tumors .

科学的研究の応用

Biological Activities

Antitumor Efficacy

Altromycin B has demonstrated potent antitumor activity against various cancer types, including leukemia, colon cancer, lung cancer, and ovarian cancer. In vivo studies have indicated that it exhibits significant cytotoxicity against P388 leukemia cells and solid tumors . The compound's ability to induce apoptosis in tumor cells is attributed to its DNA-binding properties and subsequent disruption of critical cellular processes.

Case Studies

- Leukemia Treatment : A study reported the effectiveness of this compound in treating P388 leukemia in mice models. The compound showed a notable reduction in tumor size and improved survival rates compared to control groups .

- Solid Tumors : Research involving colon and lung cancer cell lines revealed that this compound inhibited cell proliferation significantly at low micromolar concentrations. The mechanism was linked to its ability to induce G2/M phase cell cycle arrest and apoptosis .

Comparative Efficacy

To better understand the applications of this compound in comparison to other antitumor agents, a summary table is provided below:

作用機序

アルトマイシンBは、DNAヘリックスにインターカレーションし、メジャーグルーブとマイナーグルーブの両方に相互作用することで作用します . この位置取りにより、グアニンのN7への部位特異的なアルキル化が可能になり、DNA損傷と細胞複製阻害が起こります . 分子標的には、DNAとDNA複製および修復に関与するさまざまな酵素が含まれます。

類似化合物との比較

アルトマイシンBは、以下のプルラマイシンファミリーの他のメンバーと比較されます。

キダマイシン: 同様のDNAインターカレーション特性を持つ別のプルラマイシン系抗生物質です.

アルトマイシンA: 同様の抗菌作用と抗がん作用を持つ、密接に関連する化合物です.

独自性: アルトマイシンBは、特定のグリコシド置換基により、DNAに対する配列選択性と結合親和性を高めているため、独自性があります .

生物活性

Altromycin B is a member of the pluramycin family of antibiotics, known for its significant biological activity, particularly its interaction with DNA. This compound exhibits antitumor properties and has been the subject of various studies to elucidate its mechanism of action and biological effects.

DNA Intercalation and Alkylation

This compound primarily exerts its biological activity through intercalation into the DNA helix, where it interacts with both the major and minor grooves. This interaction is facilitated by the compound's chromophore, which stabilizes the double helix and raises the melting temperature () of DNA. The intercalation leads to a structural transition from B-DNA to A-DNA, which is crucial for its function as an antitumor agent .

The compound also alkylates DNA by forming covalent bonds with guanine residues. Specifically, it targets the N7 position of guanine through an epoxide-mediated electrophilic attack. This alkylation is sequence-specific, preferentially occurring at 5'AG sequences, which contributes to its selective cytotoxicity against cancer cells .

Electrophilic Attack Mechanism

Research indicates that this compound's epoxide moiety is positioned strategically within the DNA structure to facilitate this electrophilic attack. The binding interactions involve both aminosaccharide substituents that guide the epoxide to the target site on guanine. The precise mechanism has been characterized using two-dimensional NMR spectroscopy, revealing how these interactions influence sequence selectivity and alkylation reactivity .

Antitumor Effects

This compound has demonstrated notable in vivo activity against various cancer types, including P388 leukemia, colon cancer, and lung cancer. Its efficacy is attributed to its ability to disrupt DNA replication in rapidly dividing cells, a hallmark of many cancers .

Antibacterial Properties

In addition to its antitumor effects, this compound exhibits selective antibacterial activity against Gram-positive bacteria. This broad-spectrum antimicrobial property enhances its potential therapeutic applications beyond oncology .

Studies on Interaction with DNA

Several studies have explored the interaction of this compound with calf thymus DNA using various techniques:

- UV-Thermal Denaturation : Demonstrated that this compound stabilizes DNA through intercalation.

- Circular Dichroism Spectroscopy : Provided insights into conformational changes in DNA induced by this compound.

- NMR Studies : Elucidated the structural characteristics of the this compound-DNA adducts, revealing how it threads through the DNA helix .

Case Studies

- Platinum(II) Complexes : Research on platinum(II) complexes of this compound showed that these complexes also stabilize DNA and enhance its interaction with nucleotides. The study indicated that these metal complexes can form multiple binding modes with nucleotides like 5'-GMP and 5'-AMP, suggesting a complex interplay between metal ions and antibiotic activity .

- Structural Analysis : A detailed structural analysis revealed that this compound forms specific adducts with DNA, which are critical for understanding its mechanism of action as an antitumor agent .

Data Summary

| Property | Description |

|---|---|

| Compound Type | Antibiotic (Pluramycin family) |

| Target | DNA (intercalation and alkylation) |

| Antitumor Activity | Effective against P388 leukemia, colon cancer, lung cancer |

| Antibacterial Activity | Selective against Gram-positive bacteria |

| Mechanism | Intercalation into DNA; electrophilic attack on N7-Guanine |

| Structural Transition | Induces B-DNA to A-DNA transition |

特性

CAS番号 |

128461-00-7 |

|---|---|

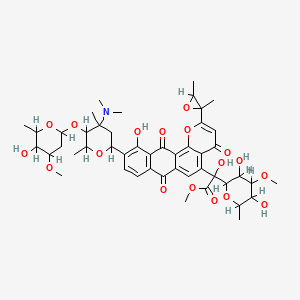

分子式 |

C47H59NO18 |

分子量 |

926.0 g/mol |

IUPAC名 |

methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C47H59NO18/c1-18-34(50)27(58-9)16-30(62-18)65-42-20(3)61-28(17-45(42,5)48(7)8)22-12-13-23-31(37(22)53)38(54)32-24(36(23)52)14-25(33-26(49)15-29(64-40(32)33)46(6)21(4)66-46)47(57,44(56)60-11)43-39(55)41(59-10)35(51)19(2)63-43/h12-15,18-21,27-28,30,34-35,39,41-43,50-51,53,55,57H,16-17H2,1-11H3 |

InChIキー |

FAGGWQMBDCZCOI-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |

正規SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Altromycin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。